Cas no 861795-45-1 ((3-Methyl-4-nitrophenoxy)acetyl chloride)

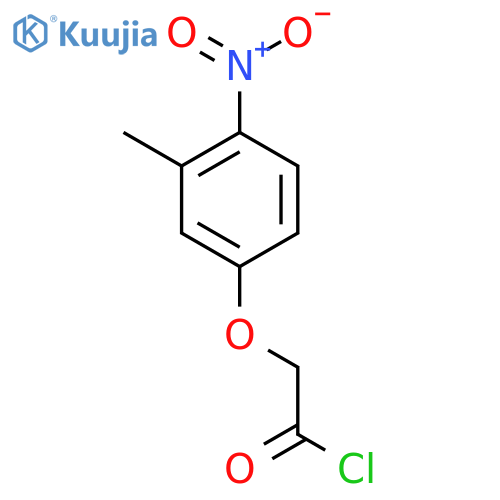

861795-45-1 structure

商品名:(3-Methyl-4-nitrophenoxy)acetyl chloride

CAS番号:861795-45-1

MF:C9H8ClNO4

メガワット:229.617121696472

MDL:MFCD12197810

CID:4717833

PubChem ID:46779560

(3-Methyl-4-nitrophenoxy)acetyl chloride 化学的及び物理的性質

名前と識別子

-

- (3-METHYL-4-NITROPHENOXY)ACETYL CHLORIDE

- 2-(3-methyl-4-nitrophenoxy)acetyl chloride

- BBL014860

- STL197269

- T2813

- acetyl chloride, (3-methyl-4-nitrophenoxy)-

- (3-Methyl-4-nitrophenoxy)acetyl chloride

-

- MDL: MFCD12197810

- インチ: 1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3

- InChIKey: TVKJPZXAJHYGIZ-UHFFFAOYSA-N

- ほほえんだ: ClC(COC1C=CC(=C(C)C=1)[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 229.014

- どういたいしつりょう: 229.014

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 72.1

(3-Methyl-4-nitrophenoxy)acetyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M240895-1000mg |

(3-Methyl-4-nitrophenoxy)acetyl chloride |

861795-45-1 | 1g |

$ 720.00 | 2022-06-04 | ||

| Enamine | EN300-193369-1g |

2-(3-methyl-4-nitrophenoxy)acetyl chloride |

861795-45-1 | 1g |

$251.0 | 2023-09-17 | ||

| Ambeed | A779004-1g |

(3-Methyl-4-nitrophenoxy)acetyl chloride |

861795-45-1 | 95% | 1g |

$232.0 | 2024-04-17 | |

| abcr | AB378854-10g |

(3-Methyl-4-nitrophenoxy)acetyl chloride; . |

861795-45-1 | 10g |

€1357.00 | 2025-02-14 | ||

| A2B Chem LLC | AJ02569-1g |

(3-Methyl-4-nitrophenoxy)acetyl chloride |

861795-45-1 | >95% | 1g |

$509.00 | 2024-04-19 | |

| Enamine | EN300-193369-0.5g |

2-(3-methyl-4-nitrophenoxy)acetyl chloride |

861795-45-1 | 0.5g |

$195.0 | 2023-09-17 | ||

| Enamine | EN300-193369-10g |

2-(3-methyl-4-nitrophenoxy)acetyl chloride |

861795-45-1 | 10g |

$1312.0 | 2023-09-17 | ||

| abcr | AB378854-500 mg |

(3-Methyl-4-nitrophenoxy)acetyl chloride |

861795-45-1 | 500MG |

€254.60 | 2023-02-20 | ||

| TRC | M240895-500mg |

(3-Methyl-4-nitrophenoxy)acetyl chloride |

861795-45-1 | 500mg |

$ 450.00 | 2022-06-04 | ||

| TRC | M240895-250mg |

(3-Methyl-4-nitrophenoxy)acetyl chloride |

861795-45-1 | 250mg |

$ 275.00 | 2022-06-04 |

(3-Methyl-4-nitrophenoxy)acetyl chloride 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

861795-45-1 ((3-Methyl-4-nitrophenoxy)acetyl chloride) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:861795-45-1)(3-Methyl-4-nitrophenoxy)acetyl chloride

清らかである:99%

はかる:1g

価格 ($):209.0